molecular formula C11H16BrN3O2S B1444550 2-Bromo-5-((1-(methylsulfonyl)piperidin-4-yl)methyl)pyrazine CAS No. 1316221-87-0

2-Bromo-5-((1-(methylsulfonyl)piperidin-4-yl)methyl)pyrazine

Cat. No. B1444550
M. Wt: 334.24 g/mol
InChI Key: LJGQYIPNOYKMEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-Bromo-5-((1-(methylsulfonyl)piperidin-4-yl)methyl)pyrazine” is a chemical compound with the molecular formula C11H16BrN3O2S . It has a molecular weight of 334.24 g/mol. This compound is used for research purposes.

Scientific Research Applications

Synthesis and Antimicrobial Activity

  • Antimicrobial Applications : A study explored the synthesis of new heterocycles based on pyrazole, which involved reactions with various compounds, including piperidine, to produce derivatives with potential antimicrobial activities (El‐Emary, Al-muaikel, & Moustafa, 2002).

Pesticidal Activities

  • Pesticidal Properties : Another research synthesized novel anthranilic diamide derivatives containing pyridylpyrazole and iminodithiocarbamate or thiosemicarbazone motifs, demonstrating modest insecticidal activities against specific pests (Liu et al., 2018).

CNS Disorders Treatment

  • CNS Disorders Treatment : N-alkylation of the sulfonamide moiety in arylsulfonamide derivatives of (aryloxy)ethyl piperidines was investigated as a strategy for designing selective 5-HT7 receptor ligands or multifunctional agents for treating complex diseases, including CNS disorders (Canale et al., 2016).

Adhesion Molecule Inhibitors

  • Inhibitors of Adhesion Molecules : Piperidine carboxylic acid derivatives of 10H-pyrazino[2,3-b][1,4]benzothiazine were found to be potent inhibitors of adhesion molecules such as intercellular adhesion molecule-1 (ICAM-1), with therapeutic effects in various inflammatory models (Kaneko et al., 2004).

Synthesis of Natural Products

  • Natural Product Synthesis : A study described the synthesis of natural products like dragmacidin B and 2,5-bis(6'-bromo-3'-indolyl)piperazine, where the key steps involved dimerization of oxotryptamines to give bis(indolyl)pyrazines, followed by selective reduction and reductive methylation (Miyake, Yakushijin, & Horne, 2000).

Color Tuning in Iridium Complexes

  • Optical Properties : The role of the ancillary ligand in the color tuning of iridium tetrazolate complexes was studied, revealing that these complexes exhibit a wide range of redox and emission properties due to the nature of the ancillary ligand, including those containing pyrazinyltetrazolate (Stagni et al., 2008).

properties

IUPAC Name

2-bromo-5-[(1-methylsulfonylpiperidin-4-yl)methyl]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BrN3O2S/c1-18(16,17)15-4-2-9(3-5-15)6-10-7-14-11(12)8-13-10/h7-9H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJGQYIPNOYKMEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)CC2=CN=C(C=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BrN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-5-((1-(methylsulfonyl)piperidin-4-yl)methyl)pyrazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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